Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H14F3NO4S3 and its molecular weight is 437.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to affect a variety of biological pathways due to their diverse biological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine motifs are known to exhibit diverse biological responses, making them a highly prized moiety .
Action Environment
It is known that the properties of thiazolidine derivatives can be tailored for application under specific conditions .
Biochemical Analysis
Biochemical Properties
Thiazolidine motifs, which are present in this compound, are known to interact with various enzymes, proteins, and other biomolecules . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Cellular Effects
Compounds with similar thiazolidine motifs have been shown to have diverse therapeutic and pharmaceutical activity . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazolidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate, with the CAS number 2034484-22-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₈H₁₄F₃N₃O₄S₂
Molecular Weight: 437.5 g/mol
Key Functional Groups:
- Thiazolidine ring
- Sulfonyl group
- Thiophene carboxylate
The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolidine derivatives, including those similar to this compound. The thiazole moiety has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that compounds with similar structures may also possess significant antitumor properties.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluating thiazole derivatives demonstrated that compounds with similar structural features had IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances activity.
The proposed mechanisms of action for compounds like this compound include:
- Inhibition of Cell Proliferation: Compounds exhibit growth-inhibitory effects by inducing apoptosis in cancer cells.
- Modulation of Signaling Pathways: These compounds may interfere with key signaling pathways involved in cell survival and proliferation, such as the Bcl-2 pathway .
- Interaction with Proteins: Molecular dynamics simulations indicate that these compounds interact primarily through hydrophobic contacts with target proteins, contributing to their biological efficacy.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | IC50 values < 2 µg/mL in cancer lines | |
Antimicrobial | Potential activity against bacteria | |
Apoptosis Induction | Induces apoptosis in cancer cells |
Structure-Activity Relationship Insights
The SAR analyses indicate that modifications to the phenyl and thiazolidine rings can significantly impact biological activity. Key findings include:
Properties
IUPAC Name |
methyl 3-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]sulfonyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S3/c1-24-15(21)13-12(6-8-25-13)27(22,23)20-7-9-26-14(20)10-2-4-11(5-3-10)16(17,18)19/h2-6,8,14H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQQJFWPIMJNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.